molecular formula C29H27F3N6O B10786111 Vamotinib CAS No. 1416241-23-0

Vamotinib

Cat. No.: B10786111
CAS No.: 1416241-23-0
M. Wt: 532.6 g/mol
InChI Key: SLIVDYMORZGPLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vamotinib involves multiple steps, starting with the preparation of key intermediates. One of the primary steps includes the formation of the benzanilide core structure. The synthetic route typically involves the following steps:

    Formation of the Benzanilide Core: This involves the reaction of a substituted aniline with a benzoyl chloride derivative under basic conditions to form the benzanilide core.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Vamotinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Vamotinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its high selectivity and potency against both wild-type and mutant BCR-ABL, including the T315I mutation. This makes it a promising candidate for treating chronic myeloid leukemia cases that are resistant to other treatments .

Properties

CAS No.

1416241-23-0

Molecular Formula

C29H27F3N6O

Molecular Weight

532.6 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide

InChI

InChI=1S/C29H27F3N6O/c1-20-6-7-22(17-21(20)9-11-27-35-34-26-5-3-4-12-38(26)27)28(39)33-24-10-8-23(25(18-24)29(30,31)32)19-37-15-13-36(2)14-16-37/h3-8,10,12,17-18H,13-16,19H2,1-2H3,(H,33,39)

InChI Key

SLIVDYMORZGPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=NN=C5N4C=CC=C5

Origin of Product

United States

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